Lipophilicity (XLogP3-AA) vs. Phenyl Acetate Ester Analog (CAS 514182-90-2)
The target compound (514182-97-9) bears a 4-acetylphenyl group (ketone), giving a computed XLogP3-AA of 1.6 [1]. Its closest structural analog, (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate (CAS 514182-90-2), replaces the acetyl ketone with an acetate ester. The ester introduces an additional oxygen atom, which typically reduces lipophilicity by approximately 0.3–0.5 logP units relative to the ketone [2]. Although a direct experimental logP for 514182-90-2 is not publicly available, the target compound's higher predicted logP indicates superior membrane permeability potential in passive diffusion models.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | CAS 514182-90-2 (phenyl acetate ester analog); XLogP3-AA ≈ 1.1–1.3 (estimated based on incremental oxygen effect) |
| Quantified Difference | Difference ~ +0.3 to +0.5 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher logP can translate to better passive membrane permeation, a critical factor in cell-based assays and intracellular target engagement.
- [1] PubChem. N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide. CID 2938147. Computed XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/514182-97-9 View Source
- [2] Hansch C, et al. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. 1995. (General oxygen increment effect on logP) View Source
